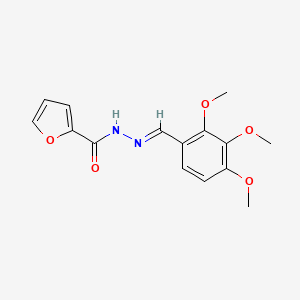

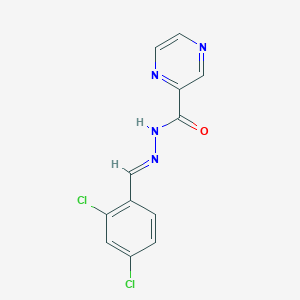

![molecular formula C13H13N3O B11988946 Phenol, 2-[(4-aminophenyl)azo]-4-methyl- CAS No. 25717-11-7](/img/structure/B11988946.png)

Phenol, 2-[(4-aminophenyl)azo]-4-methyl-

Vue d'ensemble

Description

Le Phénol, 2-[(4-aminophényl)azo]-4-méthyl- est un composé organique connu pour sa couleur vibrante et ses propriétés chimiques uniques. Il est couramment utilisé comme colorant et trouve des applications dans divers domaines scientifiques en raison de sa capacité à former des liaisons azo stables. Ce composé se caractérise par sa forme de poudre cristalline rouge et est soluble dans des solvants organiques tels que les alcools et les cétones .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Phénol, 2-[(4-aminophényl)azo]-4-méthyl- implique généralement une réaction de diazotation suivie d'un couplage azo. Le processus commence par la nitration du phénol pour produire du nitrophénol, qui est ensuite réduit en aminophénol. L'aminophénol subit une diazotation pour former un sel de diazonium, qui est ensuite couplé à un autre dérivé de phénol pour obtenir le composé cible .

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions réactionnelles telles que la température, le pH et les concentrations de réactifs afin de garantir un rendement élevé et une pureté optimale. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés contribue à maintenir la cohérence et l'efficacité de la production .

Analyse Des Réactions Chimiques

Types de réactions

Le Phénol, 2-[(4-aminophényl)azo]-4-méthyl- subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés de la quinone.

Réduction : Les réactions de réduction peuvent rompre la liaison azo, conduisant à la formation d'amines.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le dithionite de sodium et la poussière de zinc sont souvent utilisés.

Principaux produits formés

Oxydation : Dérivés de la quinone.

Réduction : Amines.

Substitution : Dérivés nitro, halogéno ou alkyle.

Applications De Recherche Scientifique

Le Phénol, 2-[(4-aminophényl)azo]-4-méthyl- a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions de synthèse organique et comme indicateur de pH en raison de ses propriétés de changement de couleur.

Biologie : Utilisé dans des techniques de coloration biologique pour visualiser les composants cellulaires.

Médecine : Étudié pour son utilisation potentielle dans les systèmes d'administration de médicaments et comme agent thérapeutique.

Industrie : Utilisé dans la production de colorants, de pigments et de diodes électroluminescentes organiques (OLED).

Mécanisme d'action

Le mécanisme d'action du Phénol, 2-[(4-aminophényl)azo]-4-méthyl- implique sa capacité à former des liaisons azo stables, qui peuvent interagir avec diverses cibles moléculaires. Le composé peut subir des réactions de transfert d'électrons, conduisant à la génération d'intermédiaires réactifs qui peuvent interagir avec les composants cellulaires. Ces interactions peuvent entraîner des modifications des fonctions et des structures cellulaires, ce qui rend le composé utile dans diverses applications .

Mécanisme D'action

The mechanism of action of Phenol, 2-[(4-aminophenyl)azo]-4-methyl- involves its ability to form stable azo bonds, which can interact with various molecular targets. The compound can undergo electron transfer reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in changes in cellular functions and structures, making the compound useful in various applications .

Comparaison Avec Des Composés Similaires

Composés similaires

Phénol, 4-[(4-aminophényl)azo]- : Structure similaire, mais la position du groupe azo est différente.

Phénol, 2-[(4-nitrophényl)azo]-4-méthyl- : Contient un groupe nitro au lieu d'un groupe amino.

Phénol, 2-[(4-hydroxyphényl)azo]-4-méthyl- : Contient un groupe hydroxyle au lieu d'un groupe amino.

Unicité

Le Phénol, 2-[(4-aminophényl)azo]-4-méthyl- est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et physiques distinctes. Sa capacité à former des liaisons azo stables et à subir diverses réactions chimiques le rend polyvalent pour de multiples applications .

Propriétés

IUPAC Name |

2-[(4-aminophenyl)diazenyl]-4-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-9-2-7-13(17)12(8-9)16-15-11-5-3-10(14)4-6-11/h2-8,17H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDVITSLUNFSSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067129 | |

| Record name | Phenol, 2-[(4-aminophenyl)azo]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25717-11-7 | |

| Record name | 2-[2-(4-Aminophenyl)diazenyl]-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25717-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(2-(4-aminophenyl)diazenyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025717117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-[2-(4-aminophenyl)diazenyl]-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-[(4-aminophenyl)azo]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,9-Dichloro-5-(4-ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988876.png)

![(2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B11988884.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11988899.png)

![1H-Indole-2-sulfonic acid,5-[(aminocarbonyl)hydrazono]-2,3,5,6-tetrahydro-1-methyl-6-oxo-,monosodium salt](/img/structure/B11988906.png)

![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11988914.png)

![N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide](/img/structure/B11988935.png)

![(3Z)-3-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11988959.png)